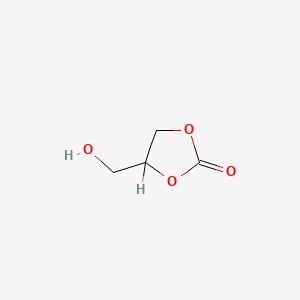

4-(Hydroxymethyl)-1,3-dioxolan-2-one

描述

Historical Context and Significance of Glycerol-Derived Cyclic Carbonates

The rise in prominence of glycerol-derived cyclic carbonates, particularly 4-(hydroxymethyl)-1,3-dioxolan-2-one, is directly linked to the expansion of the biodiesel industry. acs.orgrsc.org For every 100 kg of biodiesel produced, approximately 10 kg of glycerol (B35011) is generated as a major byproduct. acs.org This has resulted in a significant surplus of crude glycerol, causing a sharp decline in its market price and impacting the economic viability of biodiesel production. acs.org Consequently, the scientific community has focused intensely on the valorization of glycerol, converting this low-cost, renewable feedstock into more valuable chemicals. researchgate.netacs.orgeuropa.eu

Among the various conversion pathways, the synthesis of glycerol carbonate (GC) is considered a particularly attractive route. researchgate.netacs.org This is due to the compound's wide industrial applicability and its "green" characteristics. frontiersin.orgacs.org The transformation of surplus glycerol into GC not only enhances the economic sustainability of the biodiesel industry but also aligns with the principles of a circular economy by utilizing a waste stream to create a high-value chemical. researchgate.net The significance of glycerol carbonate stems from its use as a green solvent, a building block for polymers like polycarbonates, and as an additive in products ranging from cosmetics to lithium-ion battery electrolytes. researchgate.netwikipedia.orgresearchgate.net The direct reaction of glycerol with carbon dioxide (CO2) to produce glycerol carbonate is an especially appealing method, as it utilizes a greenhouse gas to create a useful product with only water as a byproduct. rsc.orgrsc.org

Nomenclature and Structural Representation in Contemporary Chemical Literature

The precise and unambiguous naming of chemical compounds is critical in scientific literature. This compound is identified by a systematic IUPAC name and several commonly used synonyms in academic and industrial publications.

The officially recognized name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . nih.govthermofisher.comnist.gov This name accurately describes its molecular structure, which consists of a five-membered 1,3-dioxolan-2-one ring substituted with a hydroxymethyl group (-CH₂OH) at the 4th position.

In scientific journals, patents, and chemical databases, several synonyms are frequently used to refer to this compound, reflecting its origin and chemical nature. nih.govnih.gov

The most prevalent common name is Glycerol Carbonate , often abbreviated as GC . frontiersin.orgacs.orgchemicalbook.com This name highlights its derivation from glycerol and its chemical classification as a cyclic carbonate. wikipedia.orgresearchgate.net It is widely used in literature discussing its synthesis from glycerol and its various industrial applications. nih.govacs.org

Another systematic synonym found in chemical literature is (2-Oxo-1,3-dioxolan-4-yl)methanol . nih.govnih.govsigmaaldrich.com This name treats the cyclic carbonate portion as a substituent modifying the methanol (B129727) parent structure.

The synonym 3-Hydroxypropylene Carbonate is also encountered in various chemical databases and publications. nih.govnih.govsigmaaldrich.comechemi.com This name is analogous to propylene (B89431) carbonate, a related cyclic carbonate, with the addition of a hydroxyl group.

Compound Data

Below are tables summarizing key identifiers and physical properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.govthermofisher.com |

| CAS Number | 931-40-8 | wikipedia.orgnih.govthermofisher.com |

| Molecular Formula | C₄H₆O₄ | nih.govthermofisher.comscbt.com |

| Molecular Weight | 118.09 g/mol | nih.govscbt.comsigmaaldrich.com |

| InChI Key | JFMGYULNQJPJCY-UHFFFAOYSA-N | nih.govthermofisher.comsigmaaldrich.com |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear colorless to light yellow liquid | wikipedia.orgthermofisher.compvoinnotech.com |

| Density | 1.4 g/mL at 25 °C | wikipedia.orgchemicalbook.comsigmaaldrich.com |

| Boiling Point | 137-140 °C at 0.5 mmHg | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | >110 °C (>230 °F) | frontiersin.orgchemicalbook.comsigmaaldrich.com |

| Water Solubility | Soluble / Miscible | frontiersin.orgwikipedia.orgchemicalbook.com |

| Refractive Index | n20/D 1.469 | wikipedia.orgchemicalbook.comsigmaaldrich.com |

Referenced Compounds

Synonyms and Common Designations in Academic Publications

Research Trajectories and Future Outlook for Glycerol Carbonate Analogues

Research Trajectories

Current research is heavily concentrated on optimizing the synthesis of glycerol carbonate to make it more economically viable and environmentally friendly. Key research trajectories include:

Advanced Catalytic Systems: A significant area of investigation is the development of highly efficient and reusable catalysts. mdpi.com Heterogeneous catalysts, such as mixed metal oxides (e.g., Cu-Zn, MgO, CaO) and hydrotalcite-derived oxides, are being explored to facilitate solvent-free carbonylation of glycerol with urea (B33335) under moderate reaction conditions. mdpi.comfrontiersin.orgnih.gov For instance, a Cu-Zn mixed oxide catalyst with a 2:1 ratio has demonstrated 86% glycerol conversion with complete selectivity to glycerol carbonate at 145°C. mdpi.com Similarly, ZnO catalysts derived from zinc glycerolate have shown high activity and recyclability. nih.gov

Green Synthesis Routes: There is a strong emphasis on utilizing green reagents. The direct carbonation of glycerol with carbon dioxide (CO₂) is an attractive pathway as it utilizes a greenhouse gas as a C1 feedstock. qub.ac.uk However, this route often requires co-reactants and efficient catalysts to achieve high yields. frontiersin.org The transesterification of glycerol with dimethyl carbonate (DMC) is another promising green route, offering high yields and selectivities under mild conditions (e.g., 73-78°C) with catalysts like Na₂CO₃. frontiersin.orgnih.gov This process is noted for a less energy-intensive separation process. frontiersin.org The glycerolysis of urea is also a widely studied method due to the non-toxic and inexpensive nature of the raw materials. researchgate.net

Polymer Synthesis: Glycerol carbonate is a valuable monomer for producing advanced polymers. google.com It is a key raw material for non-isocyanate polyurethanes (NIPUs), which are considered a safer and more environmentally friendly alternative to traditional polyurethanes. google.comgoogle.com Research is also focused on its use in creating hyperbranched polyethers and other functional polymers. sigmaaldrich.com

Novel Applications: Researchers are exploring new applications for glycerol carbonate and its derivatives. These include its use as a green solvent, a plasticizer for nitrocellulose-based films, and as an intermediate for pharmaceuticals and agrochemicals. frontiersin.orgnih.govgoogle.com Its derivatives are also being investigated for use as acid-resistant coating agents. google.comgoogle.com

A comparative overview of common synthesis routes for glycerol carbonate is provided below:

| Synthesis Route | Raw Materials | Catalyst Examples | Key Advantages | Key Challenges |

| Transesterification | Glycerol, Dimethyl Carbonate (DMC), Ethylene (B1197577) Carbonate (EC) | Basic compounds (e.g., Na₂CO₃), Lipase (B570770) | High yields and selectivity, mild reaction conditions, green reagents. frontiersin.orgnih.gov | Requires efficient separation of products and byproducts. mdpi.com |

| Carbonylation with Urea | Glycerol, Urea | Heterogeneous catalysts (e.g., Cu-Zn, MgO, CaO mixed oxides) | Non-toxic and inexpensive raw materials, no solvent required. researchgate.net | Requires continuous removal of ammonia (B1221849) byproduct. researchgate.net |

| Direct Carbonation with CO₂ | Glycerol, CO₂ | KI, Heterogeneous catalysts | Utilizes a greenhouse gas, potential for high sustainability. qub.ac.ukfrontiersin.org | Often requires co-reactants and high-performance catalysts for good yields. frontiersin.org |

Future Outlook

The future for glycerol carbonate and its analogues appears very promising, with significant growth anticipated across various industrial sectors. openpr.comarchivemarketresearch.com The global push for green chemistry and sustainable products is a primary driver for the expanding market. openpr.comtransparencymarketresearch.com

Market Growth: The global glycerol carbonate market is projected to experience substantial growth. One market analysis estimated the market size at USD 1.55 billion in 2024, with an expected compound annual growth rate (CAGR) of 7.43% from 2025 to 2032, potentially reaching nearly USD 2.75 billion. openpr.com Another report projects the market to grow from US 3.5 billion by 2034, at a CAGR of 7.9%. transparencymarketresearch.com This growth is largely attributed to increasing demand in the Asia Pacific region due to rapid industrialization and a strong focus on environmentally friendly solutions. transparencymarketresearch.com

Expansion in Key Industries: The demand for high-purity glycerol carbonate is rising in sectors such as polycarbonates, pharmaceuticals, and cosmetics. marketresearchfuture.com In the cosmetics industry, its biodegradability and low toxicity make it a desirable ingredient in natural and organic formulations, helping products meet sustainability certifications. transparencymarketresearch.com In the polymer industry, the increasing adoption of bio-based materials for manufacturing plastics, coatings, and adhesives will continue to drive demand. transparencymarketresearch.commarketresearchfuture.com

Emerging Frontiers: New application areas are on the horizon, including potential use in energy storage systems and advanced CO₂ utilization technologies. openpr.com As manufacturing technologies become more cost-effective and energy-efficient, the commercial viability and range of applications for glycerol carbonate are expected to broaden significantly. openpr.com The continuous development of innovative catalytic processes and the valorization of the entire biodiesel value chain will further solidify the position of glycerol carbonate as a key platform chemical for a sustainable future. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGYULNQJPJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862477 | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-40-8 | |

| Record name | Glycerol carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyl dioxolanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxymethyl-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYL DIOXOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15K4UUJ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxymethyl 1,3 Dioxolan 2 One

Classical Synthetic Routes and Their Evolution

The synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one has been approached through several key chemical pathways. These methods have been refined over time to address challenges such as reaction equilibrium, catalyst efficiency, and by-product formation.

Synthesis from Glycerol (B35011) and Carbonates

One of the most prominent and environmentally friendly methods for producing this compound is the transesterification of glycerol with organic carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). mdpi.comacs.org This route is particularly attractive as it utilizes glycerol, a major byproduct of the biodiesel industry, thus contributing to a circular economy. acs.orgrsc.org The reaction of glycerol with carbonates like dimethyl carbonate is considered a green and industrially viable process that operates under mild conditions and offers high selectivity and yield. acs.org

The general reaction involves the transesterification of glycerol with a carbonate ester, leading to the formation of this compound and an alcohol by-product, such as methanol (B129727) when using DMC. nih.govgoogle.com

Achieving high yields and purity of this compound is contingent on the careful optimization of several reaction parameters. Key factors that influence the outcome of the synthesis include the molar ratio of reactants, reaction temperature, reaction time, and catalyst dosage. rsc.orgresearchgate.net

Research has shown that the molar ratio of dimethyl carbonate to glycerol significantly impacts the yield of glycerol carbonate. rsc.org An excess of the carbonate reactant is generally used to shift the reaction equilibrium towards the product side. nih.gov For instance, a study utilizing CaO as a catalyst found optimal conditions to be a dimethyl carbonate/glycerol molar ratio of 3.5, a reaction temperature of 95°C, and a catalyst/glycerol molar ratio of 0.06, which resulted in over 95% yield within 1.5 hours. researchgate.nettecnalia.com Another study using a 5%Li/MCM-41 heterogeneous catalyst achieved a 58.77% yield with a DMC to glycerol molar ratio of 4.24:1 at 86°C for 165 minutes. rsc.org

Response surface methodology (RSM) has been employed to determine the optimal conditions for this synthesis. In one such study, a glycerol carbonate yield of 72.13% and a purified crude glycerol conversion of 78.39% were achieved with a purified crude glycerol to dimethyl carbonate molar ratio of 1:2.37 and a reaction time of 1.83 hours. nih.govacs.org

Interactive Data Table: Optimization of Reaction Conditions

| Catalyst | DMC/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CaO | 3.5 | 95 | 1.5 | >95 |

| 5%Li/MCM-41 | 4.24:1 | 86 | 2.75 | 58.77 |

| Na2CO3 | 2.37:1 | 75 | 1.83 | 72.13 |

The choice of catalyst is a critical factor in the synthesis of this compound from glycerol and carbonates. Basic catalysts have been found to be significantly more effective than acidic catalysts for this transesterification reaction. researchgate.net The catalytic activity generally increases with the basic strength of the catalyst. researchgate.netmdpi.com

A variety of homogeneous and heterogeneous base catalysts have been investigated, including alkali and alkaline-earth metal catalysts, mixed oxides, and ionic liquids. mdpi.com Heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for reusability. researchgate.net

Commonly used base catalysts include:

Calcium Oxide (CaO): This has been identified as a highly effective and cost-efficient heterogeneous catalyst. researchgate.netmdpi.com Calcination of CaO before use can dramatically increase its activity by removing calcium hydroxide (B78521) from its surface. researchgate.net

Sodium Carbonate (Na2CO3): This catalyst has shown promise, particularly due to its tolerance of water, which can be present in crude glycerol. nih.govacs.org An optimal dosage of 2.1 mol% relative to purified crude glycerol has been reported. nih.govacs.org

Potassium Carbonate (K2CO3): Impregnating smectite clay with K2CO3 has been shown to create a novel and cost-effective heterogeneous catalyst. nih.gov

Lithium-incorporated MCM-41 (Li/MCM-41): This heterogeneous catalyst has demonstrated remarkable efficiency. rsc.org

Potassium incorporated three-dimensional mesoporous silica (B1680970) (K/TUD-1): This catalyst has shown good basicity, leading to high yields of glycerol carbonate. mdpi.com

The basicity of the catalyst is a crucial factor, with stronger basic sites generally leading to higher glycerol conversion. mdpi.com

The synthesis of this compound from glycerol and carbonates can be a reversible reaction, and the presence of by-products like water or methanol can limit the conversion. mdpi.comnih.gov Therefore, effective strategies for their removal are essential to drive the reaction towards the product side.

When glycerol and carbon dioxide are used as reactants, water is produced as a byproduct, and its removal is necessary to shift the equilibrium. mdpi.comencyclopedia.pub Various methods have been explored for water removal:

Dehydrating Agents: Chemical dehydrating agents like 2-cyanopyridine (B140075) and acetonitrile (B52724) have been used. nih.govfrontiersin.org 2-cyanopyridine has been noted as a better option as it avoids the formation of by-products that can occur with acetonitrile. nih.govfrontiersin.org Physical dehydrating agents such as 13X zeolite and molecular sieves have also been tested, but with less satisfactory results. nih.govfrontiersin.org

Azeotropic Distillation: When using dimethyl carbonate, water can be removed as an azeotrope with DMC. google.comgoogle.com

Membrane Reactors: The use of membrane reactors is a potential strategy to continuously remove water from the reaction environment. acs.org

In the more common transesterification reaction with dimethyl carbonate, the byproduct is methanol. nih.gov Removing methanol from the reaction mixture is also crucial for achieving high yields. nih.gov This is often accomplished by distillation during the reaction. nih.govgoogle.comacs.org Using an excess of the carbonate reactant can also be a more effective method for shifting the equilibrium than using molecular sieves to remove the methanol formed. nih.gov

Preparation from Epihalohydrins and Alkali Metal Carbonates

An alternative synthetic route to this compound involves the reaction of epihalohydrins, such as epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane), with alkali metal carbonates or bicarbonates. researchgate.netchemicalbook.com This method offers a different pathway to the target molecule, avoiding the use of glycerol as a direct starting material.

Research has demonstrated that the reaction of epichlorohydrin with potassium hydrogen carbonate can yield this compound. researchgate.net The reaction of epichlorohydrin with potassium carbonate, promoted by a crown ether, has also been studied. researchgate.net

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants present in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl In the context of this compound synthesis, PTC has been successfully applied to the reaction of epihalohydrins with alkali metal hydrogen carbonates. researchgate.net

The use of a phase transfer catalyst allows for the transfer of the carbonate or bicarbonate anion from the aqueous or solid phase to the organic phase containing the epihalohydrin, where the reaction can then occur. crdeepjournal.org This methodology has been shown to produce this compound in good yield (70%) from 1-chloro-2,3-epoxypropane and alkali metal hydrogen carbonates. researchgate.net

Different types of phase transfer catalysts have been evaluated for this reaction. Onium halides, such as quaternary ammonium (B1175870) salts, have been found to exhibit higher catalytic activity compared to tertiary amines or crown ethers like 18-crown-6. researchgate.net

Catalytic Activity of Onium Halides, Tertiary Amines, and Crown Ethers

Onium halides, particularly quaternary ammonium salts, are effective catalysts for the synthesis of this compound from glycidol (B123203) and CO₂. Tetrabutylammonium (B224687) bromide (TBAB) has been shown to be a highly efficient activator for this conversion. researchgate.net In the presence of TBAB, the cycloaddition of CO₂ to glycidol can achieve excellent yields (99%) in a short reaction time (3 hours) under mild conditions (60°C, 1 MPa CO₂ pressure). researchgate.netnih.gov

The high reactivity observed with glycidol compared to other epoxides is attributed to the hydroxyl group present on the oxirane ring. researchgate.netnih.gov Density Functional Theory (DFT) calculations and ¹H NMR studies have revealed that glycidol can form a dimeric structure through intermolecular hydrogen bonding. researchgate.netnih.gov This hydrogen bonding activates the oxirane ring, making it more susceptible to nucleophilic attack by the bromide anion from the onium salt, which facilitates ring-opening and subsequent carbonate formation. researchgate.net The binary system of glycidol and TBAB can also serve as an effective organocatalyst for the cycloaddition of CO₂ to other epoxides. researchgate.netnih.gov

Cycloaddition Reactions of CO₂ with Glycidol and Epoxides

The coupling of carbon dioxide with epoxides is a highly attractive synthetic route due to its 100% atom economy, converting a greenhouse gas into valuable cyclic carbonates. researchgate.netrsc.org The synthesis of this compound from glycidol is a prime example of this green chemical process, transforming a derivative of glycerol—a byproduct of biodiesel production—into a useful commodity. researchgate.netacs.org

A wide array of catalytic systems, including both metal-based catalysts and metal-free organocatalysts, have been developed to promote the cycloaddition of CO₂ to epoxides. acs.orgrsc.org The goal is to develop efficient and recyclable catalysts that can operate under mild, ideally solvent-free, conditions. rsc.orgrsc.org Many systems rely on a binary mechanism involving a Lewis acid to activate the epoxide and a nucleophile (often a halide salt) to initiate the ring-opening. acs.org The development of single-component catalysts that contain both functionalities is an area of active research. rsc.org

To enhance catalyst recyclability and promote green chemistry principles, biopolymers like chitosan (B1678972) have been used as supports. Chitosan functionalized with 1-ethyl-3-methyl imidazolium (B1220033) halides (an ionic liquid) serves as an efficient, recyclable, and metal-free catalyst for the cycloaddition of CO₂ to epoxides. rsc.orgcapes.gov.br This catalytic system operates effectively without any additional solvent or metal co-catalyst, providing high yields and selectivity for various cyclic carbonates. rsc.org The catalyst can be easily recovered and reused multiple times while maintaining its high activity. rsc.orgcapes.gov.br A proposed mechanism suggests that hydrogen bonding assists in the ring-opening of the epoxide, while the nucleophilic tertiary nitrogen of the chitosan activates the CO₂ molecule. rsc.org

Table 1: Performance of Chitosan-Functionalized Ionic Liquid Catalyst Data derived from research on cycloaddition reactions of CO₂ with various epoxides.

| Epoxide Substrate | Yield (%) | Selectivity (%) | Reusability (Cycles) |

| Various Epoxides | High | High | 5+ |

Chromium(III) salophen complexes have emerged as potent catalysts for the cycloaddition of CO₂ to epoxides. acs.orgrsc.org A binary catalytic system comprising a chromium(III) salophen bromide complex and tetrabutylammonium bromide (TBAB) can effectively catalyze the reaction for terminal epoxides at ambient temperature and 1 bar of CO₂ pressure, achieving isolated yields of 57–92% after 24 hours. acs.org Kinetic studies indicate that the active catalyst is a six-coordinate anionic chromium complex formed from the reaction between the Cr(III) complex and TBAB. acs.org

More advanced Cr(III) salophen complexes have been developed that incorporate pyridinium (B92312) chloride units directly into the ligand structure. rsc.org These functionalized complexes act as single-component catalysts, eliminating the need for a separate co-catalyst. rsc.org The catalytic activity is highly dependent on the structure of the pyridinium salt; a complex with a 4-(dimethylamino)pyridinium (B8497252) chloride unit proved to be the most active. This catalyst achieved a turnover frequency (TOF) of up to 1480 h⁻¹ at 120°C and 6 bar CO₂ pressure for the reaction with phenyl glycidyl (B131873) ether. rsc.org Other research has explored [OSSO]-type Cr(III) complexes which, in combination with a co-catalyst, can selectively produce either polycarbonates or cyclic carbonates depending on the substrate and reaction conditions. d-nb.info

Table 2: Catalytic Activity of Selected Cr(III) Salophen Complexes Data based on the cycloaddition of CO₂ to phenyl glycidyl ether.

| Catalyst System | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | TOF (h⁻¹) |

| Cr(salophen)Br / TBAB | Ambient | 1 | 24 | 57-92 | N/A |

| Cr(salophen)-[4-(DMAP)Cl] | 120 | 6 | 2 | 74 | up to 1480 |

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials that are effective heterogeneous catalysts for the cycloaddition of CO₂ to epoxides. researchgate.netnih.govnih.gov Their high porosity facilitates the capture of CO₂ molecules, while the metal nodes and organic linkers can provide the necessary acidic and basic sites for catalysis. nih.gov The first use of a MOF for this reaction was reported in 2009 with MOF-5, which required a quaternary ammonium salt like TBAB as a co-catalyst to facilitate epoxide ring-opening. nih.gov Since then, numerous MOF-based catalysts have been designed and studied. researchgate.netnih.gov Research focuses on creating MOFs that can function efficiently, sometimes without a co-catalyst, and offer easy separation and reusability, which are advantages of heterogeneous catalysis. researchgate.netnih.gov

Advanced and Sustainable Synthetic Approaches

The synthesis of this compound is at the forefront of sustainable chemistry, primarily through the valorization of CO₂ and biomass-derived feedstocks like glycerol. researchgate.netacs.org Advanced approaches focus on several key areas:

Catalyst Design: Development of highly active and selective catalysts that operate under mild conditions (low pressure and temperature). rsc.orgacs.org This includes metal-free organocatalysts, single-component catalysts like functionalized Cr(III) salophens, and robust heterogeneous catalysts like MOFs and biopolymer-supported systems. rsc.orgrsc.orgnih.gov

Process Intensification: Utilizing solvent-free reaction conditions to reduce waste and simplify purification. rsc.orgnih.gov

Catalyst Recyclability: Employing heterogeneous catalysts or catalyst systems that allow for easy separation and reuse, which is crucial for industrial applications and cost-effectiveness. rsc.orgcapes.gov.brresearchgate.net

Alternative Feedstocks: While the cycloaddition of CO₂ to glycidol is a major route, another sustainable method involves the transesterification of glycerol with a carbonate source, such as dimethyl carbonate, in the presence of a base catalyst. google.com This process allows for the production of high-purity this compound from crude glycerol, a major byproduct of the biodiesel industry. researchgate.netgoogle.com

These advanced approaches collectively aim to create an economically viable and ecologically sound production chain for this compound. acs.orgnih.gov

Environmentally Benign Synthetic Routes from Waste Glycerol

The valorization of crude glycerol, a major byproduct of the biodiesel industry, is a cornerstone of green chemistry. acs.orgbrookesbell.com Its transformation into high-value chemicals like this compound (glycerol carbonate) is an attractive and sustainable route. acs.orgrsc.org The abundance of crude glycerol, which can have a purity of less than 80-88%, has driven research into its use as a low-cost feedstock. acs.org This approach not only addresses the economic challenges of the biodiesel industry by utilizing a surplus byproduct but also aligns with the principles of a circular economy. brookesbell.comrsc.org

Several environmentally friendly synthetic pathways have been developed:

Transesterification with Organic Carbonates: This is one of the most widely studied methods for synthesizing glycerol carbonate. mdpi.com It involves reacting glycerol with organic carbonates like dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC). mdpi.comnih.gov The transesterification with DMC is considered a green and industrially feasible process that operates under mild conditions and results in high yields and selectivity. acs.orgnih.gov The reaction produces methanol as a byproduct, which can be separated. acs.org The use of DMC is often favored over EC due to the lower energy requirements for product isolation. mdpi.com

Glycerolysis of Urea (B33335): This method uses non-toxic and inexpensive raw materials, glycerol and urea, without the need for a solvent. encyclopedia.pub The reaction conditions are mild, and it achieves high glycerol conversion. encyclopedia.pub The only significant byproduct is ammonia (B1221849), which can be recovered and potentially recycled to produce urea, creating an indirect pathway for CO2 utilization. encyclopedia.pub

Direct Carbonylation with CO2: This route involves the direct reaction of glycerol with carbon dioxide, which is an abundant, cheap, and non-toxic C1 building block. encyclopedia.pubnih.gov This method is highly aligned with green chemistry principles by converting a greenhouse gas and a waste product into a valuable chemical. brookesbell.comencyclopedia.pub However, the high thermodynamic stability of the CO2 molecule presents challenges, often requiring specific catalysts and conditions to achieve activation and feasible yields. encyclopedia.pubnih.gov

These routes represent a significant shift from older, more hazardous methods, such as those using phosgene, a highly toxic chemical. mdpi.comencyclopedia.pub

Microwave-Assisted Synthesis of Cyclic Carbonates

Microwave-assisted synthesis has emerged as a process intensification technology that offers substantial advantages over conventional heating methods for producing this compound. researchgate.netijcce.ac.ir This technique leads to rapid, uniform heating of the reaction mixture, which can significantly reduce reaction times, lower energy consumption, and improve product yield and purity. researchgate.netijcce.ac.irmdpi.com

Research has demonstrated the effectiveness of microwave irradiation in the transesterification of glycerol with dimethyl carbonate (DMC). researchgate.netrsc.org For instance, using calcium oxide (CaO) as a catalyst, a high yield of 99.5% was achieved under optimized microwave conditions of 65°C for just 3 minutes. rsc.org Another study utilizing a catalyst derived from calcined mango peel ash reported a 98.1% conversion and 100% selectivity within 50 minutes at 80°C. researchgate.net These results highlight a dramatic reduction in reaction time compared to conventional heating, which can take several hours. ijcce.ac.ir

The benefits of microwave-assisted synthesis can be summarized in the following table.

| Feature | Benefit in Synthesis of this compound | Source |

| Reduced Reaction Time | Synthesis can be completed in minutes instead of hours. | researchgate.netrsc.org |

| Energy Economy | Direct heating of reactants is more energy-efficient than conventional methods. | mdpi.comresearchgate.net |

| High Yield & Selectivity | Uniform heating often leads to higher product yields and better selectivity. | researchgate.netrsc.org |

| Milder Conditions | Reactions can often be carried out at lower temperatures. | mdpi.com |

| Green Chemistry Alignment | Reduced energy and potentially less solvent usage align with green principles. | researchgate.net |

The study of reaction kinetics in microwave-assisted synthesis has shown that the reaction often follows a second-order rate equation, with a determined activation energy significantly lower than that of conventional heating methods. rsc.org

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound from the reaction mixture is a critical step to achieve the high purity required for many of its applications. The process typically involves multiple stages to remove unreacted reagents, catalysts, and byproducts. nih.gov

pH Adjustment of Reaction Solutions

Following the synthesis, the reaction mixture often contains a basic catalyst that needs to be neutralized or removed. Adjusting the pH is a common first step in the purification sequence. google.comnih.gov This is particularly relevant when crude glycerol from biodiesel production is used, as it can have a high pH and contain soaps and other impurities. nih.govacs.org

The process generally involves:

Acidification: A strong acid, such as phosphoric acid or sulfuric acid, is added to the reaction mixture to neutralize the alkaline catalyst. google.comacs.org This step often adjusts the pH to a range of 4 to 5. google.com

Precipitation and Filtration: The neutralization can cause the precipitation of salts and the conversion of soaps into free fatty acids. frontiersin.orgnih.gov A subsequent filtration step is then employed to remove these solid impurities. google.comnih.gov In some processes, a second filtration after pH adjustment is performed to obtain a purer product. google.com

This initial purification step is crucial for preparing the product for subsequent, more refined purification techniques like evaporation and distillation. frontiersin.org

Evaporation Techniques, Including Thin-Film Evaporation

Evaporation is a key technique used to separate the desired product, this compound, from lower-boiling point components in the reaction mixture. google.com These components can include byproducts like methanol (when using DMC) or unreacted starting materials. nih.govgoogle.com

To prevent thermal decomposition of the product, which can occur at high temperatures, evaporation is often carried out under reduced pressure at relatively low temperatures (e.g., 50-100°C). frontiersin.orggoogle.com

Thin-film evaporators are particularly suitable for this purpose. google.com These devices create a thin, turbulent film of the liquid on a heated surface, which allows for rapid evaporation and minimizes the residence time of the product at high temperatures, thus preserving its quality. google.com The high-purity this compound is typically collected as the bottom product from the evaporator, while the more volatile impurities are distilled off. google.com This operation can be repeated to achieve even higher purity. google.com

Recovery of High-Purity Product from Distillation Fractions

Distillation, particularly vacuum distillation, is often the final and most complex step in achieving high-purity this compound. nih.gov This step is necessary to separate the product from other compounds with close boiling points, such as unreacted glycerol or high-boiling byproducts. nih.govgoogle.com

The process design for purification can be intricate, especially when dealing with azeotropes, such as the one formed between methanol and dimethyl carbonate. nih.govacs.org Sophisticated process flowsheets, sometimes involving a series of distillation columns operating at different pressures, are designed to break these azeotropes and enable the recovery of pure product and the recycling of unreacted materials. acs.orggoogle.com

A typical multi-column distillation setup might involve:

A first column to remove light fractions like the methanol/DMC azeotrope. nih.gov

Subsequent columns to separate the product from unreacted glycerol and other heavy impurities. acs.orggoogle.com

Through carefully controlled distillation, a final product stream of high-purity this compound can be obtained. google.com

Chemical Reactivity and Derivatization of 4 Hydroxymethyl 1,3 Dioxolan 2 One

Reaction Pathways and Mechanisms

The specific reaction pathway is determined by the choice of reagents and conditions, which can selectively target the molecule's different reactive sites.

4-(Hydroxymethyl)-1,3-dioxolan-2-one possesses both nucleophilic and electrophilic centers, which dictates its reaction behavior. The primary hydroxyl group (-CH₂OH) serves as a nucleophile, capable of attacking electrophilic species. acs.org Conversely, the carbonyl carbon within the dioxolane ring is electrophilic and susceptible to attack by nucleophiles. researchgate.netresearchgate.net Another electrophilic site is the carbon atom adjacent to the hydroxymethyl group, which can also be targeted by nucleophiles, often leading to ring-opening. rsc.org This dual character is fundamental to its role as a versatile building block in organic synthesis. guidechem.com The molecule's structure enables it to act as both a Lewis base (electron-pair donor) and a Lewis acid (electron-pair acceptor), contributing to its ability to ionize and dissociate other molecules, a property similar to water. nih.gov

The cyclic carbonate structure is prone to ring-opening reactions when treated with various nucleophiles. This process is a key pathway for creating linear glycerol (B35011) derivatives. For instance, the reaction with primary aromatic amines in the presence of catalysts like NaY faujasites can yield N-(2,3-dihydroxy)propyl anilines. rsc.org This transformation involves nucleophilic attack on the ring, followed by rearrangement. Similarly, aminolysis, the reaction with amines, can open the ring to form hydroxyurethanes. researchgate.netresearchgate.net Hydrolysis, or the reaction with water, can also occur, particularly as an undesired side reaction during other transformations like esterification, which regenerates glycerol. scispace.comnih.gov Furthermore, this compound can serve as a monomer in ring-opening polymerizations to produce hyperbranched polyethers and other polymers. sigmaaldrich.comrsc.org

The primary hydroxyl group is a prime site for functionalization, allowing for the attachment of various chemical moieties while preserving the cyclic carbonate ring.

The Williamson ether synthesis is an effective method for converting the hydroxyl group of this compound into an ether linkage. This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com A notable application is the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC), a key intermediate for further modifications. sigmaaldrich.comrsc.org

Table 1: Example of Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| This compound | 3-Bromoprop-1-ene | 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) | sigmaaldrich.comrsc.org |

Esterification of the hydroxyl group is a common strategy for functionalizing glycerin carbonate. This can be achieved through direct reaction with carboxylic acids using heterogeneous acid catalysts, such as Nafion-silica composites. scispace.comnih.gov These reactions yield valuable biomass-derived compounds known as glycerol carbonate esters. nih.gov However, a significant challenge is the potential for a competing side reaction where water, produced during esterification, causes hydrolysis of the carbonate ring. scispace.comnih.gov Research has shown that under optimized conditions, selectivities as high as 95% for the desired ester can be achieved at 98% conversion. nih.govresearchgate.net The reaction rate is influenced by the structure of the carboxylic acid, with longer alkyl chains leading to decreased reactivity due to steric and inductive effects. nih.govresearchgate.net

Table 2: Research Findings on the Esterification of Glycerin Carbonate with Hexanoic Acid

| Catalyst | Temperature | GC/HA Molar Ratio | Conversion | Selectivity to Ester | Reference(s) |

| Nafion-silica composite (Nafion SAC-13) | 100 °C | 1.5 | 98% | 95% | scispace.comnih.gov |

| p-Toluenesulfonic acid | 100 °C | 1.5 | - | - | nih.gov |

Data represents optimized conditions. GC = Glycerin Carbonate; HA = Hexanoic Acid.

Thiol-ene "click" chemistry provides an efficient route for creating complex glycerin carbonate-based intermediates. This process typically involves two steps. First, the hydroxyl group of glycerin carbonate is functionalized with an alkene, for example, by producing 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) via Williamson ether synthesis. rsc.orgrsc.org In the second step, this alkene-containing intermediate undergoes a photochemical thiol-ene coupling reaction with a dithiol compound. rsc.orgresearchgate.net This reaction is highly efficient and can be performed under mild conditions, often without the need for a solvent or photoinitiator, to produce dicyclocarbonates with high yields. rsc.orgresearchgate.net These resulting dicyclocarbonates are valuable precursors for synthesizing materials like isocyanate-free polyhydroxyurethanes. rsc.org

Table 3: Thiol-Ene Coupling for Dicyclocarbonate Synthesis

| Alkene Intermediate | Thiol Reactant | Reaction Conditions | Product | Reference(s) |

| 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) | 2,2′-Oxydiethanethiol | UV irradiation, solvent-free, no photoinitiator | Dicyclocarbonate (bis-AGC) | rsc.orgrsc.orgresearchgate.net |

Reactions Involving the Hydroxyl Group

Formation of Advanced Materials and Functional Molecules

The unique bifunctional nature of this compound makes it an important starting material for creating complex polymers and specialized chemicals. kerton-industry.comgoogle.com Its ability to undergo reactions at both the hydroxyl and carbonate sites is central to its utility in materials science and synthetic chemistry.

Synthesis of Hyperbranched Polyethers

This compound serves as a monomer in the creation of hyperbranched polyethers. sigmaaldrich.comsigmaaldrich.com These highly branched, three-dimensional polymers are synthesized through the copolymerization of this compound with other cyclic carbonates that contain specific functional groups, such as phthalimide (B116566) moieties. sigmaaldrich.comsigmaaldrich.com The reaction leverages the reactivity of the hydroxyl group to build the complex polyether architecture.

Precursors for Polyhydroxyurethanes (PHUs)

The compound is a crucial raw material monomer for producing polyhydroxyurethanes (PHUs), a class of polymers gaining attention as a sustainable alternative to traditional polyurethanes. google.comresearchgate.net The resulting PHUs possess hydroxyl groups adjacent to the urethane (B1682113) linkages, which can create intramolecular hydrogen bonds, potentially enhancing chemical resistance. researchgate.netglobaljournals.org These hydroxyl groups also offer sites for further functionalization, allowing for the modification of polymer properties. researchgate.net

A significant application of this compound is in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.netacs.org This process avoids the use of toxic and hazardous isocyanates, which are typically derived from phosgene. researchgate.netglobaljournals.org The synthesis involves the reaction of cyclic carbonates, such as derivatives of this compound, with amines. researchgate.netglobaljournals.orgresearchgate.net This pathway is considered a greener, safer alternative for producing polyurethane materials. globaljournals.orgjournalofscience.org The resulting materials are also less sensitive to moisture during processing compared to conventional polyurethanes. researchgate.netglobaljournals.org

For instance, this compound can be first converted to an allyl-functionalized cyclic carbonate, 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC), via Williamson ether synthesis. researchgate.net This derivative can then be reacted with a dithiol via a UV-initiated thiol-ene coupling to form a dicyclocarbonate, which subsequently reacts with a diamine like 1,10-diaminodecane (B146516) to produce a PHU. researchgate.net This method yields PHUs with predictable molecular weights and thermal properties. researchgate.net

Table 1: Properties of a Polyhydroxyurethane (PHU) Synthesized from a this compound Derivative Data derived from a study involving the reaction of a dicyclocarbonate (synthesized from a derivative of this compound) with 1,10-diaminodecane.

| Property | Value Range |

| Molecular Weight ( g/mol ) | 7,000 - 9,000 |

| Glass Transition Temperature (Tg) | -31 °C to -14 °C |

| Degradation Temperature (Td 5%) | 227 °C to 250 °C |

| Source: researchgate.net |

The formation of PHUs from cyclic carbonates and amines is a classic example of step-growth polymerization, specifically a polyaddition reaction. researchgate.netwikipedia.org In this mechanism, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers until long polymer chains are achieved. wikipedia.org When a dicyclocarbonate (derived from this compound) reacts with a diamine, the process occurs via step-growth polyaddition to form the final polyhydroxyurethane. researchgate.net This method allows for the controlled building of the polymer backbone. wikipedia.org Unlike chain-growth polymerization, step-growth polymerization requires a high degree of reaction completion to achieve high molecular weights. wikipedia.org

Intermediates for Pharmaceuticals and Agrochemicals

This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. kerton-industry.comgoogle.comguidechem.com Its bifunctional structure provides a versatile scaffold for constructing more complex molecules required for these applications. guidechem.com The compound's ability to act as a building block allows for the introduction of the hydroxymethyl and dioxolane moieties into target molecules during laboratory research and development and subsequent chemical production processes. kerton-industry.comguidechem.com

Generation of Acid-Resistant Coating Agents

The compound and its derivatives have found use in the formulation of acid-resistant coating agents. google.com Specifically, both this compound itself and its acrylated derivative can be employed for this purpose. google.com The inherent stability of the dioxolane ring structure contributes to the chemical resistance of the resulting coatings.

Synthesis of 4-Thiomethyl-1,3-dioxolan-2-ones

The synthesis of 4-thiomethyl-1,3-dioxolan-2-ones can be achieved from derivatives of this compound. A notable method involves the reaction of 3-O-tosyl glycerol 1,2-carbonate, a derivative of glycerol carbonate, with a variety of thiols. researchgate.net This process is effectively promoted by a KF/Al2O3 catalyst system in PEG-400 as a solvent under microwave irradiation, leading to good yields in short reaction times. researchgate.net The general scheme involves the nucleophilic substitution of the tosyl group by the thiolate anion.

Another related synthesis involves the reaction of 4-bromomethyl-1,3-dioxol-2-one with a thiol, such as 4-fluorobenzenethiol, in the presence of a base like triethylamine (B128534) to yield the corresponding 4-thiomethyl derivative. prepchem.com

The following table details the synthesis of various 4-thiomethyl-1,3-dioxolan-2-ones from 3-O-tosyl glycerol 1,2-carbonate and different thiols. researchgate.net

Table 1: Synthesis of 4-Thiomethyl-1,3-dioxolan-2-ones Data derived from a study on microwave-assisted synthesis. researchgate.net

| Thiol Reactant | Product | Yield (%) |

|---|---|---|

| Thiophenol | 4-(Phenylthiomethyl)-1,3-dioxolan-2-one | 85 |

| 4-Methylthiophenol | 4-((p-Tolylthio)methyl)-1,3-dioxolan-2-one | 88 |

| 4-Chlorothiophenol | 4-((4-Chlorophenyl)thio)methyl)-1,3-dioxolan-2-one | 86 |

| Thio-ß-naphthol | 4-((Naphthalen-2-ylthio)methyl)-1,3-dioxolan-2-one | 82 |

Preparation of [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides

The synthesis of the novel class of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides has been successfully demonstrated. acs.org The key reaction involves the condensation of a protected 2-methoxy-1,3-dioxolane (B17582) derivative with silylated nucleobases. acs.orgsigmaaldrich.com Specifically, 2-methoxy-4,5-bis[(tert-butyldimethylsilyl)oxymethyl]-1,3-dioxolane is reacted with silylated pyrimidine (B1678525) or purine (B94841) bases in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate. acs.org

The stability of the resulting nucleosides and the outcome of the reaction are significantly influenced by the nature of the nucleobase and the protecting groups used for the hydroxyl functions. acs.org Following the condensation step, deprotection of the silyl (B83357) ethers yields the final [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides. acs.org It is noteworthy that these compounds were found to be inactive when tested for anti-HIV-1 activity in vitro. acs.org

Comparative Reactivity Studies with Related Cyclic Carbonates

Influence of Substituent Groups on Reactivity

The reactivity of the 1,3-dioxolan-2-one ring is significantly affected by the electronic properties of substituent groups at the C4 position. stpeters.co.innih.gov Substituents influence reactivity through inductive and resonance effects, which can either donate or withdraw electron density from the ring system. stpeters.co.in

Electron-donating groups (e.g., alkyl groups) generally increase the electron density of the ring. This can enhance the nucleophilicity of the carbonyl oxygen atoms but may decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles at that site.

Electron-withdrawing groups (e.g., halogens, trifluoromethyl) decrease the electron density of the ring. stpeters.co.in This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Such groups facilitate reactions that involve the opening of the carbonate ring. The reactivity is enhanced by reducing the electron density at the reaction center. nih.gov For instance, the presence of a powerful electron-withdrawing group like a trifluoromethyl group is expected to significantly increase the susceptibility of the dioxolanone ring to nucleophilic attack compared to a hydroxymethyl group.

Reactivity of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (B62241) and 4-(Chloromethyl)-1,3-dioxolan-2-one (B1347359)

The reactivity of this compound can be compared with its halogenated analogs, specifically 4-(trifluoromethyl)-1,3-dioxolan-2-one and 4-(chloromethyl)-1,3-dioxolan-2-one.

4-(Chloromethyl)-1,3-dioxolan-2-one: The chloromethyl group (-CH₂Cl) is moderately electron-withdrawing due to the inductive effect of the chlorine atom. This makes the carbonyl carbon of 4-(chloromethyl)-1,3-dioxolan-2-one more electrophilic than that of the parent this compound. This enhanced reactivity is utilized in various synthetic applications, such as its synthesis from the cycloaddition of epichlorohydrin (B41342) and carbon dioxide. researchgate.netresearchgate.net The chlorine atom also provides a reactive site for nucleophilic substitution reactions.

4-(Trifluoromethyl)-1,3-dioxolan-2-one: The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. Consequently, 4-(trifluoromethyl)-1,3-dioxolan-2-one is expected to exhibit significantly higher reactivity towards nucleophiles at the carbonate carbonyl carbon compared to both the hydroxymethyl and chloromethyl analogs. While specific studies on the reactivity of 4-(trifluoromethyl)-1,3-dioxolan-2-one are not detailed in the provided context, the reactivity of the related 4-fluoro-1,3-dioxolan-2-one (B53678) is known to be lower than that of ethylene (B1197577) carbonate in some contexts, though the addition of the fluoro-substituted compound can improve reaction conditions by lowering the melting point of the mixture. google.com However, the strong inductive withdrawal of the -CF₃ group would generally render the ring more susceptible to cleavage.

Table 2: Comparative Reactivity of Substituted 1,3-Dioxolan-2-ones Based on general chemical principles of substituent effects. stpeters.co.innih.gov

| Compound | Substituent at C4 | Electronic Effect of Substituent | Expected Relative Reactivity at Carbonyl Carbon (Electrophilicity) |

|---|---|---|---|

| This compound | -CH₂OH | Weakly inductive withdrawing | Baseline |

| 4-(Chloromethyl)-1,3-dioxolan-2-one | -CH₂Cl | Inductive withdrawing | Higher than hydroxymethyl analog |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-(hydroxymethyl)-1,3-dioxolan-2-one, providing unambiguous information about its hydrogen and carbon framework.

The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals corresponding to the different hydrogen atoms in the molecule. Analysis in deuterated chloroform (B151607) (CDCl₃) reveals a complex multiplet for the methine proton (CH), two doublets of doublets for the diastereotopic methylene (B1212753) protons of the ring (OCH₂), and signals for the hydroxymethyl (CH₂OH) protons. nih.gov

The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the carbonate group. A representative ¹H NMR spectrum can be found in scientific literature, confirming the structure of the compound. researchgate.net The integration of these signals corresponds to the number of protons in each environment, further validating the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.29 | t (triplet) | OH |

| 4.82–4.77 | m (multiplet) | CH |

| 4.49 | dd (doublet of doublets) | OCH₂ (one proton) |

| 4.29 | dd (doublet of doublets) | OCH₂ (one proton) |

| 3.66 | ddd (doublet of doublets of doublets) | CH₂OH (one proton) |

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, identifying the carbon skeleton of the molecule. The spectrum shows distinct peaks for the carbonyl carbon of the carbonate group, the methine carbon, the ring methylene carbon, and the hydroxymethyl carbon. The chemical shift of the carbonyl carbon is characteristically downfield due to the strong deshielding effect of the double-bonded oxygen atoms. Spectral data is available in databases like PubChem. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~155 | C=O (Carbonyl) |

| ~77 | CH (Methine) |

| ~66 | OCH₂ (Ring Methylene) |

| ~61 | CH₂OH (Hydroxymethyl) |

Note: Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in this compound. The most prominent absorption band in its FTIR spectrum is the strong C=O stretching vibration of the cyclic carbonate, which is a key diagnostic peak. researchgate.net Additional characteristic bands correspond to O-H stretching of the hydroxyl group, C-H stretching of the alkyl groups, and C-O stretching vibrations within the dioxolane ring and the alcohol moiety. researchgate.netresearchgate.net Commercial suppliers confirm the conformity of their product's infrared spectrum with reference standards. thermofisher.com

Table 3: Key FTIR Absorption Bands for this compound researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | O-H stretch (broad) | Hydroxyl (-OH) |

| ~2900-3000 | C-H stretch | Aliphatic CH, CH₂ |

| ~1788 | C=O stretch (strong) | Cyclic Carbonate |

| ~1160 | C-O stretch | Ester/Ether linkage |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would correspond to its molecular weight of approximately 118.09 g/mol . guidechem.com Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways would include the loss of small neutral molecules such as carbon dioxide (CO₂) from the carbonate ring or water (H₂O) from the hydroxyl group. libretexts.org Alpha-cleavage adjacent to the hydroxyl group or cleavage of the dioxolane ring are also plausible fragmentation routes. libretexts.org GC-MS data for this compound is noted in the PubChem database. nih.gov

Table 4: Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 118 | [C₄H₆O₄]⁺• (Molecular Ion) | - |

| 101 | [C₄H₅O₃]⁺ | •OH |

| 88 | [C₃H₄O₃]⁺• | CH₂O |

| 87 | [C₃H₃O₃]⁺ | •CH₂OH |

| 74 | [C₂H₂O₃]⁺• | C₂H₄O |

X-ray Diffraction (XRD) and Crystallographic Data

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. While XRD has been used to characterize catalysts for the synthesis of glycerol (B35011) carbonate and related metal-organic frameworks, specific crystallographic data for pure, crystalline this compound is not widely available in published literature. acs.orgrsc.org If such data were obtained, it would offer conclusive proof of the molecular structure and insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a compound. Studies on derivatives of glycerol carbonate indicate that these compounds generally possess good thermal stability, with initial decomposition temperatures reported to be as high as 200 °C. researchgate.net TGA analysis would reveal the temperature at which the compound begins to decompose and the subsequent mass loss profile, which could correspond to the loss of groups like -CH₂OH or the release of CO₂. DSC analysis would identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow associated with these events.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition of this compound.

Studies have shown that this compound possesses good thermal stability. The initial decomposition temperature of the compound is reported to be as high as 200°C. The thermal degradation of derivatives of glycerol carbonate has been observed to occur in one to three stages of weight loss. For pure glycerol, a related compound, the primary decomposition stage occurs in the temperature range of 150°C to 300°C. researchgate.netnih.gov The TGA curve for the decomposition of calcium oxalate, for instance, shows distinct dips corresponding to the loss of different gaseous substances as the temperature increases. etamu.edu

The analysis typically involves heating the sample at a constant rate, and the resulting mass loss is plotted against temperature. The first derivative of this plot, known as the Derivative Thermogravimetry (DTG) curve, helps to identify the temperatures at which the most significant mass loss occurs. For some substances, the initial weight loss, which can occur at temperatures between 40°C and 197°C, is attributed to the removal of moisture. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. rsc.org This method is instrumental in determining various thermal properties, such as glass transition temperature (Tg) and melting point.

For analogous compounds like glycerol, DSC thermograms have been used to study its behavior in frozen solutions, identifying a glass transition temperature around -70°C to -78.6°C. rsc.orgresearchgate.net In some polymer formulations, the incorporation of glycerol as a plasticizer results in a distinct glass transition peak on the DSC curve. researchgate.net While specific DSC data for pure this compound is not extensively detailed in publicly available literature, the technique is fundamental for characterizing its phase transitions. A typical DSC analysis would reveal endothermic and exothermic peaks corresponding to melting, crystallization, and other phase changes, providing a thermal fingerprint of the compound.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing and purifying compounds. For the analysis of this compound, specific HPLC methods have been developed. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional UV detectors are often unsuitable. Instead, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended for its detection. researchgate.net

An ion-moderated partition HPLC method has been successfully employed to separate a mixture of common organic carbonates, including glycerol carbonate. nist.gov This method utilizes an ion-exclusion HPLC column, which was originally designed for biomass hydrolysate analysis, with an isocratic, aqueous mobile phase. nist.gov This approach avoids the need for sample derivatization. nist.gov In some HPLC analyses of reaction mixtures containing glycerol carbonate, a purity of 98% has been achieved and confirmed. researchgate.net

| Parameter | HPLC Conditions |

| Column | Ion-exclusion column; C18 column researchgate.netnist.gov |

| Mobile Phase | Isocratic, aqueous mobile phase (e.g., 5 mM H2SO4) nist.gov |

| Detector | Refractive Index Detector (RID); Evaporative Light Scattering Detector (ELSD) researchgate.net |

| Column Temperature | 25°C, 35°C, 45°C, 55°C nist.gov |

| Flow Rate | 0.6 mL/min nist.gov |

| Injection Volume | 10 µL nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly effective for the identification and characterization of compounds and their impurities. In the context of analyzing this compound, LC-MS can provide crucial information on its molecular weight and structure, as well as identify any potential degradation products. sigmaaldrich.com

For applications compatible with mass spectrometry, it is common to replace non-volatile acids like phosphoric acid in the mobile phase with volatile alternatives such as formic acid. While specific LC-MS methods for this compound are not widely documented, methods developed for similar compounds like glycerol offer insights. For instance, a "dilute-and-shoot" LC-MS/MS method for glycerol analysis in urine has been established, where glycerol is ionized in the positive mode as an adduct with sodium and ammonium (B1175870). dshs-koeln.de This suggests that this compound might exhibit similar ionization behavior, allowing for its sensitive detection and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. While specific UPLC methods for the purity assessment of this compound are not extensively detailed in the literature, the principles of UPLC suggest significant advantages.

The use of smaller particle columns in UPLC allows for faster separations without compromising resolution. This high-throughput capability is particularly beneficial for quality control and purity assessment in industrial settings. A UPLC method for this compound would likely be adapted from existing HPLC methods, optimizing the mobile phase composition and gradient to take full advantage of the increased efficiency of the UPLC system.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization

Molecular modeling is the first step in the computational analysis of a compound, aiming to find its most stable three-dimensional structure. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For 4-(hydroxymethyl)-1,3-dioxolan-2-one, these calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT).

The optimized geometry of glycerol (B35011) carbonate features a five-membered dioxolanone ring, which adopts an envelope or twisted conformation to minimize steric strain. The hydroxymethyl substituent (-CH₂OH) attached to the ring introduces additional degrees of freedom, primarily through rotation around the C-C and C-O single bonds. The precise bond lengths and angles are determined by the chosen level of theory and basis set, which are selected to balance computational cost and accuracy. These optimized structures serve as the foundation for all further computational analyses, including the calculation of electronic properties and the simulation of chemical reactions.

Quantum Chemical Calculations

The electronic structure of a molecule governs its chemical properties and reactivity. Quantum chemical calculations provide a detailed picture of the electron distribution within this compound.

A key property derived from these calculations is the molecular dipole moment. Due to the presence of several electronegative oxygen atoms in the carbonate and hydroxyl groups, glycerol carbonate is a highly polar molecule with a significant calculated dipole moment, reported to be around 5.05 Debye. This high polarity is a primary reason for its effectiveness as a solvent for salts and other polar compounds.

Frontier Molecular Orbital (FMO) theory is another critical tool for analyzing reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For reactions involving glycerol carbonate, the analysis of the HOMO and LUMO can help predict whether it will act as an electron donor or acceptor and identify the likely sites for nucleophilic or electrophilic attack.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, conformational flexibility arises from the rotation around the single bonds of the hydroxymethyl side chain and the puckering of the five-membered ring.

The orientation of the hydroxyl group is particularly important, as it can form an intramolecular hydrogen bond with one of the oxygen atoms of the dioxolanone ring. Theoretical calculations can be used to explore the potential energy surface of the molecule, identifying various stable conformers and the energy barriers for interconversion between them. Studies have shown that conformers stabilized by such intramolecular hydrogen bonds are often among the most stable in the gas phase. In solution, the presence of solvent molecules can alter the relative stability of these conformers. While detailed conformational analyses of isolated glycerol carbonate are not extensively reported, principles from studies on similar polyol compounds like glycerol are often applied.

Prediction of Reactivity and Reaction Pathways

One of the most powerful applications of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

The thermal decomposition of glycerol carbonate has been investigated using DFT. nih.govrsc.org These studies have explored several possible reaction pathways, identifying the key transition states and products. nih.govrsc.org The analysis of activation energies allows for the determination of the most favorable reaction channel from both a kinetic and thermodynamic perspective. nih.govrsc.org

Four primary decomposition pathways have been computationally investigated nih.gov:

Pathway 1 (TS1): Leads to the formation of 3-hydroxypropanal and carbon dioxide.

Pathway 2a (TS2a): Leads to the formation of glycidol (B123203) and carbon dioxide via an attack of the O3 oxygen on the C5 carbon.

Pathway 2b (TS2b): Also leads to glycidol and carbon dioxide, but through an attack of the O1 oxygen on the C4 carbon.

Pathway 3 (TS3): Involves dehydration to form 4-methylene-1,3-dioxolan-2-one.

Computational analysis of the activation energies for these pathways has shown that the formation of 3-hydroxypropanal is the most favorable route, being both the kinetic and thermodynamic product. nih.govrsc.org

| Reaction Pathway | Transition State | Products | Relative Activation Energy (kcal/mol) | Kinetic/Thermodynamic Favorability |

|---|---|---|---|---|

| 1 | TS1 | 3-Hydroxypropanal + CO₂ | 0 (Reference) | Most Favorable |

| 2a | TS2a | Glycidol + CO₂ | +6.2 | Less Favorable |

| 2b | TS2b | Glycidol + CO₂ | +7.4 | Less Favorable |

| 3 | TS3 | 4-Methylene-1,3-dioxolan-2-one + H₂O | Higher than TS1/TS2 | Least Favorable |

Data derived from theoretical studies on glycerol carbonate decomposition. Relative activation energies are illustrative of trends reported in the literature.

Spectroscopic Data Simulation and Validation

Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). By calculating properties like vibrational frequencies (for IR spectra) or nuclear shielding constants (for NMR spectra), a theoretical spectrum can be generated for a given molecular structure.

This capability is crucial for validating the accuracy of the computational model. If the simulated spectrum of the optimized geometry of this compound closely matches the experimentally measured spectrum, it provides confidence that the theoretical model is a reliable representation of the real molecule. This validated model can then be used to interpret complex experimental spectra or to predict the properties of related, uncharacterized molecules. For instance, calculated vibrational frequencies can be used to assign specific absorption bands in an experimental IR spectrum to the corresponding molecular motions, such as C=O stretching or O-H bending.

Investigation of Intermolecular Interactions

As a promising green solvent, understanding the intermolecular interactions of this compound is critical. nsf.govacs.org Quantum simulations, particularly ab initio molecular dynamics (AIMD), have been employed to study the behavior of glycerol carbonate in the liquid phase, both pure and in electrolyte solutions. nsf.govacs.org

These studies highlight the dominant role of hydrogen bonding. acs.org The hydroxyl group of one glycerol carbonate molecule acts as a hydrogen bond donor, while the carbonyl oxygen and the ether-like oxygens in the ring can act as hydrogen bond acceptors. acs.org This extensive hydrogen-bonding network is responsible for many of its physical properties, such as its relatively high viscosity and boiling point.